4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-3-ylmethyl)butanamide
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Overview
Description
4-(3-OXO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-2-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE is a complex organic compound that features a benzothiazole ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-OXO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-2-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group.
Formation of the Butanamide Linkage: The final step involves the formation of the amide bond, which can be achieved through the reaction of the benzothiazole-pyridine intermediate with butanoic acid or its derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-OXO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-2-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the benzothiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
4-(3-OXO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-2-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-OXO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-2-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and pyridine rings may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(3-OXO-1,2-BENZOTHIAZOL-2-YL)BUTANOIC ACID: This compound shares the benzothiazole core but lacks the pyridine moiety.
ETHYL (3-OXO-2,3-DIHYDRO-4H-1,4-BENZOTHIAZIN-4-YL)ACETATE: Similar in structure but with an ethyl ester group instead of the butanamide linkage.
Uniqueness
4-(3-OXO-2,3-DIHYDRO-1,2-BENZOTHIAZOL-2-YL)-N-[(PYRIDIN-3-YL)METHYL]BUTANAMIDE is unique due to the presence of both the benzothiazole and pyridine rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C17H17N3O2S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-(3-oxo-1,2-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide |
InChI |
InChI=1S/C17H17N3O2S/c21-16(19-12-13-5-3-9-18-11-13)8-4-10-20-17(22)14-6-1-2-7-15(14)23-20/h1-3,5-7,9,11H,4,8,10,12H2,(H,19,21) |
InChI Key |
OJVXTGVSDCDAEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCCC(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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